

### Application Notes and Protocols for (Rac)-Nanatinostat Combination Therapy with

Author: BenchChem Technical Support Team. Date: December 2025

Valganciclovir



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The combination of **(Rac)-Nanatinostat** (hereafter referred to as Nanatinostat) and valganciclovir represents a targeted therapeutic strategy primarily for Epstein-Barr virus-positive (EBV+) malignancies, particularly lymphomas. This approach, often termed the "kick and kill" strategy, leverages Nanatinostat's mechanism as a histone deacetylase (HDAC) inhibitor to reactivate the lytic cycle of EBV within tumor cells. The subsequent expression of viral kinases, such as BGLF4, then phosphorylates the antiviral prodrug valganciclovir into its active cytotoxic form, ganciclovir triphosphate.[1][2][3][4][5][6][7][8] This targeted activation leads to the inhibition of DNA synthesis and apoptosis in the EBV-infected cancer cells, while sparing healthy, uninfected cells.[2][3][4][7]

These application notes provide a summary of the clinical efficacy and safety of this combination therapy, alongside detailed protocols for preclinical evaluation of this and similar therapeutic strategies.

# Data Presentation Clinical Efficacy of Nanatinostat and Valganciclovir Combination Therapy



The clinical efficacy of Nanatinostat in combination with valganciclovir has been evaluated in patients with relapsed/refractory EBV+ lymphomas. The following tables summarize the key findings from these clinical trials.

Table 1: Overall Response Rates in EBV+ Lymphomas

| Clinical Trial                        | Lymphoma<br>Subtype                                 | Number of<br>Patients (n)  | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>Rate (CRR) |
|---------------------------------------|-----------------------------------------------------|----------------------------|-----------------------------------|------------------------------------|
| NAVAL-1 (Phase 2)[9][10]              | Peripheral T-cell<br>Lymphoma<br>(PTCL)             | 10 (ITT)                   | 50%                               | 20%                                |
| NAVAL-1 (Phase 2)[9][10]              | Peripheral T-cell<br>Lymphoma<br>(PTCL)             | 7 (Efficacy-<br>Evaluable) | 71%                               | 29%                                |
| NCT03397706<br>(Phase 1b/2)[3]<br>[7] | All EBV+<br>Lymphomas                               | 43 (Evaluable)             | 40%                               | 19%                                |
| NCT03397706<br>(Phase 1b/2)[3]<br>[7] | Angioimmunobla<br>stic T-cell<br>Lymphoma<br>(AITL) | 15                         | 60%                               | 27%                                |

ITT: Intent-to-Treat

Table 2: Safety Profile of Nanatinostat and Valganciclovir Combination Therapy (Most Common Adverse Events)



| Adverse Event             | Any Grade    | Grade 3/4        |  |
|---------------------------|--------------|------------------|--|
| Nausea[3][7]              | 38%          | Not Reported     |  |
| Neutropenia[3][7]         | Not Reported | 29%              |  |
| Thrombocytopenia[3][7]    | Not Reported | 20%              |  |
| Anemia[3][7]              | Not Reported | 20%              |  |
| Fatigue[9][10]            | Common       | Mild to Moderate |  |
| Decreased Appetite[9][10] | Common       | Mild to Moderate |  |
| Diarrhea[9][10]           | Common       | Mild to Moderate |  |

## Signaling Pathways and Experimental Workflows Mechanism of Action: The "Kick and Kill" Strategy

The combination of Nanatinostat and valganciclovir employs a synergistic mechanism to target EBV+ cancer cells. The following diagram illustrates this "kick and kill" pathway.





Click to download full resolution via product page

Caption: "Kick and Kill" mechanism of Nanatinostat and valganciclovir.



### **Experimental Workflow for Preclinical Evaluation**

The following diagram outlines a typical workflow for the preclinical assessment of Nanatinostat and valganciclovir combination therapy.



Click to download full resolution via product page



Caption: Preclinical evaluation workflow for Nanatinostat and valganciclovir.

### Experimental Protocols Cell Culture of EBV+ Lymphoma Cell Lines

- Cell Lines: P3HR1 (Burkitt lymphoma), Daudi (Burkitt lymphoma), JY (lymphoblastoid cell line).
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1%
   Penicillin-Streptomycin, and 2 mM L-glutamine.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculturing: Maintain cell density between 2 x 10<sup>5</sup> and 1 x 10<sup>6</sup> cells/mL. Split cultures every 2-3 days.

### In Vitro Cell Viability Assay (MTS Assay)

- Objective: To determine the cytotoxic effect of Nanatinostat and valganciclovir, alone and in combination.
- Procedure:
  - $\circ$  Seed 1 x 10<sup>4</sup> cells per well in a 96-well plate in a final volume of 100  $\mu$ L.
  - Allow cells to recover for 4 hours.
  - Treat cells with serial dilutions of Nanatinostat, valganciclovir, or the combination. Include vehicle-treated (e.g., DMSO) and untreated controls.
  - Incubate for 72 hours at 37°C and 5% CO<sub>2</sub>.
  - Add 20 μL of MTS reagent to each well.[4]
  - Incubate for 1-4 hours at 37°C.[4]
  - Measure the absorbance at 490 nm using a microplate reader.



Calculate cell viability as a percentage relative to the vehicle-treated control.

### Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Objective: To quantify the induction of apoptosis by the combination therapy.
- Procedure:
  - Seed 2 x 10<sup>5</sup> cells per well in a 6-well plate and treat with the desired concentrations of Nanatinostat and/or valganciclovir for 48 hours.
  - Harvest cells (including supernatant to collect detached apoptotic cells) and wash twice with cold PBS.
  - Resuspend the cell pellet in 1X Annexin V binding buffer.
  - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
  - Incubate for 15 minutes at room temperature in the dark.
  - Analyze the stained cells by flow cytometry within one hour.[11][12]
  - Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

### **EBV Lytic Gene Expression Analysis (RT-qPCR)**

- Objective: To measure the induction of EBV lytic gene expression by Nanatinostat.
- Procedure:
  - Treat EBV+ lymphoma cells with Nanatinostat for 48 hours.
  - Isolate total RNA from the cells using a suitable RNA extraction kit.
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.



- Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or TaqMan probes for target EBV lytic genes (e.g., BZLF1, BGLF4) and a housekeeping gene (e.g., GAPDH, βactin) for normalization.[13]
- The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene, and qPCR master mix.[14][15]
- Run the qPCR reaction on a real-time PCR instrument.
- $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the fold change in gene expression relative to untreated controls.

### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of the combination therapy in an animal model.
- Animal Model: Immunocompromised mice (e.g., NSG or SCID mice) are commonly used for engrafting human lymphoma cells.[2][16][17]
- Procedure:
  - $\circ$  Inject EBV+ lymphoma cells (e.g., 5-10 x 10<sup>6</sup> cells) subcutaneously into the flank of the mice.
  - Monitor tumor growth regularly by measuring tumor volume with calipers.
  - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Nanatinostat alone, valganciclovir alone, combination therapy).
  - Administer Nanatinostat and valganciclovir orally at the clinically relevant doses and schedules.
  - Continue treatment and monitor tumor volume and body weight for the duration of the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).



Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endemic Burkitt lymphoma avatar mouse models for exploring inter-patient tumor variation and testing targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Viral-Targeted Strategies Against EBV-Associated Lymphoproliferative Diseases [frontiersin.org]
- 4. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. [escholarship.org]
- 8. An Open-Label Phase 2 Trial of Nanatinostat Plus Valganciclovir in Patients With EBV+ Relapsed/Refractory Lymphomas [ctv.veeva.com]
- 9. Advances in Virus-Directed Therapeutics against Epstein-Barr Virus-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]



- 13. Identification and Characterization of the Physiological Gene Targets of the Essential Lytic Replicative Epstein-Barr Virus SM Protein PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathologically Relevant Mouse Models for Epstein–Barr Virus–Associated B Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-Nanatinostat Combination Therapy with Valganciclovir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12305033#rac-nanatinostat-combination-therapy-with-valganciclovir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com